3-bromo-5-ethyl-1H-1,2,4-triazole
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through a variety of methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific structure of “3-bromo-5-ethyl-1H-1,2,4-triazole” would include a bromine atom attached to the third position of the ring and an ethyl group attached to the fifth position.Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands for transition metals to create coordination complexes . They can also accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, “3-bromo-1H-1,2,4-triazole” has a molecular weight of 147.96, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 .Scientific Research Applications
Anticancer Applications : A study demonstrated the synthesis of new derivatives of 1,2,4-triazole with potential anticancer activity against various cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).
Antimicrobial and Antifungal Properties : Research has indicated the synthesis of 1,2,4-triazole derivatives with antimicrobial activities against a range of microorganisms, but no significant antifungal activity against yeast-like fungi was observed (Demirbas et al., 2004).
Pharmacological Properties : Another study focused on the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial and pharmacological properties, including their effect on the central nervous system in behavioral tests (Popiołek et al., 2011).
Antimicrobial Screening of Novel Derivatives : Research involving the synthesis of novel 1,2,4-triazole derivatives incorporating fluorinated 1,2,4-triazole and lipophilic side chains showed promising antimicrobial activity (Rezki et al., 2017).
Chemical Structure-Biological Activity Relationship : Analysis of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols revealed a potential to demonstrate antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities (Bigdan, 2021).
Synthesis of Dibromo-triazoles and Amination : A study focused on the synthesis of dibromo-triazoles and their amino derivatives, highlighting their importance in medicinal chemistry and materials chemistry (Yu et al., 2014).
Safety And Hazards
Future Directions
The future research directions for 1,2,4-triazoles could involve exploring their potential uses in medicinal chemistry, given their ability to bind with various enzymes and receptors . Additionally, their role as ligands for transition metals and as catalysts for ester synthesis could be further investigated .
properties
IUPAC Name |
3-bromo-5-ethyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNGIWHDLFYCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672485 | |
Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-ethyl-1H-1,2,4-triazole | |
CAS RN |
15777-58-9 | |
Record name | 5-Bromo-3-ethyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15777-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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